molecular formula C32H30N2O4 B079253 Cochliodinol CAS No. 11051-88-0

Cochliodinol

Cat. No. B079253
CAS RN: 11051-88-0
M. Wt: 506.6 g/mol
InChI Key: ZXRULNXZJSCTQQ-UHFFFAOYSA-N
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Description

Cochliodinol is a purple pigment with the molecular formula C32H32N2O4, identified as a secondary metabolite produced by certain species of the Chaetomium genus, including Chaetomium cochliodes and Chaetomium globosum. The compound is known for its intracellular production across a range of media, with observed quantities up to 0.45 mg/ml. Its synthesis and the presence of a related fluorescent pigment demonstrate the complex biochemical pathways within these fungal species (Brewer, Jerram, & Taylor, 1968).

Synthesis Analysis

The total synthesis of cochliodinol, representing a class of biologically active products with a bis(indolyl)quinone structure, has been achieved through a six-step process. This synthesis marks a significant advancement in the understanding and manipulation of compounds derived from mold fungi, illuminating the path for further synthetic and medicinal chemistry endeavors (Hörcher, Schwenner, & Franck, 1986).

Molecular Structure Analysis

Cochliodinol’s molecular structure, characterized by a bis(indolyl)quinone framework, plays a crucial role in its biological activities. The intricate arrangement of its atoms and bonds, as revealed through spectroscopic and synthetic methodologies, provides insight into its chemical behavior and interaction mechanisms within biological systems.

Chemical Reactions and Properties

Cochliodinol exhibits significant biological activity, including the inhibition of respiration in microspores of Fusarium oxysporum. At concentrations of 15 μg/ml, cochliodinol reduces the respiration rate by about 70% and inhibits germination, highlighting its potential as a biochemical tool or therapeutic agent (Meiler & Taylor, 1971).

Scientific Research Applications

  • Production and Isolation : Cochliodinol is produced intracellularly by Chaetomium species on a wide range of media. The production rate is proportional to the growth of the isolate, with quantities up to 0.45 mg/ml observed (Brewer, Jerram, & Taylor, 1968).

  • Antimicrobial Properties : Studies have shown that cochliodinol exhibits inhibitory effects on the respiration and germination of microspores of Fusarium oxysporum, a significant finding in understanding its antimicrobial properties (Meiler & Taylor, 1971).

  • Chemical Synthesis : The total synthesis of cochliodinol, which represents a group of biologically active products with a bis(indolyl)quinone structure, has been described in a six-step process, opening avenues for laboratory production and further studies (Hörcher, Schwenner, & Franck, 1986).

  • Antibacterial Activity : Several 2,5-dihydroxy-1,4-benzoquinones, including cochliodinol, have demonstrated the ability to inhibit the growth and metabolism of various bacterial genera. The antibiotic activity depends on specific molecular substitutions, offering insights into the design of new antibacterial agents (Brewer, Jen, Jones, & Taylor, 1984).

  • Biosynthesis Research : Research on the biosynthesis of cochliodinol has involved determining the incorporation of 13C-labelled precursors, providing valuable information for understanding its metabolic pathways (Taylor & Walter, 1978).

  • Cytotoxic Activity : Cochliodinol was identified as a key secondary metabolite with cytotoxic activity in a study on endophytic fungi isolated from Salvia officinalis. This highlights its potential in cancer research and therapy (Debbab et al., 2009).

Safety and Hazards

Cochliodinol has some safety concerns. It is harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Microbial pigments like Cochliodinol are gaining more attention due to their applications as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities. The future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood .

properties

IUPAC Name

2,5-dihydroxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O4/c1-17(2)5-7-19-9-11-25-21(13-19)23(15-33-25)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-12-10-20(14-22(24)26)8-6-18(3)4/h5-6,9-16,33-35,38H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRULNXZJSCTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=C(C=C5)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149268
Record name Cochliodinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cochliodinol

CAS RN

11051-88-0
Record name Cochliodinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11051-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cochliodinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cochliodinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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